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The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone that

plays a pivotal role in orchestrating the dynamic interplay between DNA and histones during

various nuclear processes, most notably transcription. Its ability to modulate nucleosome

structure is essential for allowing the transcriptional machinery to access the DNA template

while maintaining overall chromatin integrity. This guide provides a comprehensive overview of

the FACT complex, its mechanism of action in transcription, and detailed experimental

protocols for its study, tailored for professionals in biomedical research and drug development.

Core Concepts: Structure and Function of the FACT
Complex
The FACT complex is a highly conserved heterodimer, consisting of the subunits SPT16

(Suppressor of Ty 16) and SSRP1 (Structure-Specific Recognition Protein 1) in humans.[1][2]

In yeast, the SSRP1 homolog is known as Pob3.[1] This complex does not possess intrinsic

ATPase activity, distinguishing it from many other chromatin remodeling factors.[3] Instead, it

functions as a histone chaperone, mediating the disassembly and reassembly of nucleosomes.

[4]

The intricate structure of the FACT complex is tailored for its multifaceted interactions with all

components of the nucleosome, including the H2A-H2B dimers, the (H3-H4)2 tetramer, and the
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wrapping DNA.[1][5] This allows FACT to navigate the complex terrain of chromatin and

execute its functions with precision.

Subunit Composition and Domain Architecture
The two subunits of the FACT complex, SPT16 and SSRP1, are multi-domain proteins that

work in concert to engage with nucleosomes.

SPT16: This larger subunit, with a molecular weight of approximately 140 kDa in humans, is

characterized by several key domains: an N-terminal domain (NTD), a dimerization domain

(DD) that mediates the interaction with SSRP1, a middle domain (MD), and a highly acidic C-

terminal domain (CTD).[1][6] The NTD and MD are involved in binding to the (H3-H4)2

tetramer, while the acidic CTD plays a crucial role in interacting with the H2A-H2B dimer.[1]

[6]

SSRP1: The smaller subunit, around 80 kDa in humans, also possesses a multi-domain

structure.[1] It contains a dimerization domain for binding to SPT16, a middle domain, and a

High Mobility Group (HMG) box domain.[6] The HMG box is responsible for binding to DNA,

inducing a bend that facilitates the destabilization of the nucleosome.[5] The yeast homolog,

Pob3, lacks the HMG domain, and this function is instead provided by the non-histone

protein Nhp6.[1]

A summary of the FACT complex subunits and their domains is presented in Table 1.
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Subunit
Human

Homolog
Yeast Homolog

Approximate

Molecular

Weight

(Human)

Key Domains

and Functions

Subunit 1
SPT16

(SUPT16H)
Spt16 ~140 kDa[1]

NTD: Binds (H3-

H4)2 tetramer.[6]

DD: Dimerizes

with SSRP1.[6]

MD: Interacts

with (H3-H4)2

tetramer.[1] CTD

(acidic): Binds

H2A-H2B dimers

and is crucial for

nucleosome

interaction.[1]

Subunit 2 SSRP1 Pob3 ~80 kDa[1]

DD: Dimerizes

with SPT16.[6]

MD: Contributes

to nucleosome

binding. HMG

box: Binds and

bends DNA

(absent in yeast

Pob3).[5]

Histone Chaperone Activity: The "Dimer-Swapping"
Model
The primary function of FACT is its histone chaperone activity, which involves both the

disassembly and reassembly of nucleosomes. The prevailing model for FACT's action during

transcription is the "dimer-swapping" or "dimer eviction" model.[7] As RNA polymerase II (Pol II)

approaches a nucleosome, the FACT complex facilitates the transient removal of one H2A-H2B

dimer from the histone octamer.[3][5] This creates a partially unwrapped, less stable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6349528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7441595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9807050/
https://usmai-fsu.primo.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_pubmedcentral_primary_oai_pubmedcentral_nih_gov_4620744&context=PC&vid=01USMAI_FSU:FSU_ORT&lang=en&adaptor=Primo%20Central
https://pmc.ncbi.nlm.nih.gov/articles/PMC7441595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleosomal structure, often referred to as a "hexasome," which presents a lower barrier to the

transcribing polymerase.[8]

After Pol II has traversed this region, FACT is critical for the reassembly of the complete

nucleosome by re-depositing the H2A-H2B dimer.[4] This ensures that the chromatin structure

is faithfully restored, preventing the exposure of cryptic transcription start sites and maintaining

genomic stability.[9]

The Role of FACT in the Transcription Cycle
The FACT complex is intimately involved in multiple stages of the transcription process, from

initiation to elongation and likely termination. Its dynamic interplay with chromatin ensures that

the genetic information encoded in DNA can be efficiently read by the transcriptional

machinery.

Transcription Initiation
While initially characterized as an elongation factor, evidence suggests that FACT also plays a

role in transcription initiation.[3] By modulating nucleosome positioning at promoter regions,

FACT can help create an accessible chromatin environment that facilitates the binding of

transcription factors and the assembly of the pre-initiation complex (PIC).[10] In some contexts,

FACT can promote the binding of the TATA-binding protein (TBP) to its recognition site within a

nucleosome, a critical step in the initiation of transcription for many genes.[3]
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Transcription Elongation
The most well-characterized role of FACT is during transcription elongation.[9] As Pol II moves

along the gene body, it encounters a continuous barrier of nucleosomes. The FACT complex

travels with the elongating Pol II, acting just ahead of the polymerase to disrupt nucleosomes

by removing an H2A-H2B dimer.[9] This "clears the path" for Pol II to proceed.

Behind the polymerase, FACT facilitates the immediate reassembly of the nucleosome,

ensuring that the chromatin landscape is quickly restored.[4] This rapid reassembly is crucial

for preventing the initiation of transcription from cryptic sites within the gene body and for

maintaining the integrity of epigenetic marks.[9]
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Transcription Termination
The precise role of FACT in transcription termination is less well understood. However, its

function in chromatin reassembly suggests a role in re-establishing a repressive chromatin

state at the 3' end of genes following the passage of Pol II. This may be important for

preventing transcriptional read-through and for defining the boundaries of transcription units.

Quantitative Data on FACT Complex Interactions
Understanding the biophysical properties of the FACT complex is essential for a complete

picture of its function. While comprehensive quantitative data remains an active area of

research, some key binding affinities have been determined.
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Interaction Organism Method
Dissociation

Constant (Kd)
Reference

ySpt16 MD -

(H3-H4)2

tetramer

S. cerevisiae Not Specified ~2.5 µM [1]

hSpt16 NTD -

H3/H4
H. sapiens

Isothermal

Titration

Calorimetry (ITC)

2.84 ± 0.61 µM [6]

Note: Comprehensive data on the cellular concentration of the FACT complex is currently

limited. However, studies have indicated that FACT expression is significantly elevated in

cancer cells compared to their normal counterparts.

Experimental Protocols for Studying the FACT
Complex
A variety of experimental techniques are employed to investigate the function and localization

of the FACT complex. Detailed protocols for three key methods are provided below.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is used to map the genome-wide localization of the FACT complex, providing insights

into the genes and genomic regions it regulates.

Objective: To identify the genomic regions occupied by the FACT complex in vivo.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6349528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4741192/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Live Cells

1. Cross-linking
(e.g., Formaldehyde)

2. Cell Lysis & Chromatin Isolation

3. Chromatin Fragmentation
(Sonication or Enzymatic Digestion)

4. Immunoprecipitation
(with anti-SPT16 or anti-SSRP1 antibody)

5. Washing to remove
non-specific binding

6. Elution of Protein-DNA Complexes

7. Reverse Cross-linking

8. DNA Purification

9. Sequencing Library Preparation

10. High-Throughput Sequencing

11. Data Analysis
(Peak Calling, Motif Analysis)

End: Genome-wide FACT
binding map

Click to download full resolution via product page

Methodology:
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Cross-linking: Treat cells (e.g., 1x10^7 per IP) with 1% formaldehyde for 10 minutes at room

temperature to cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the

nuclear pellet in a suitable lysis buffer.

Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using

sonication or enzymatic digestion (e.g., micrococcal nuclease).

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the

cleared lysate overnight at 4°C with an antibody specific to either SPT16 or SSRP1. As a

negative control, perform a parallel incubation with a non-specific IgG.

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-

DNA complexes.

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to

remove non-specifically bound proteins and DNA.

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and

reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using

phenol-chloroform extraction or a commercial purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and use peak-calling

algorithms to identify regions of significant enrichment.

Micrococcal Nuclease Digestion followed by
Sequencing (MNase-seq)
MNase-seq is a powerful technique to map nucleosome occupancy and positioning, which can

be altered by the activity of the FACT complex.
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Objective: To determine changes in nucleosome positioning and occupancy upon modulation of

FACT activity.

Methodology:

Cell Cross-linking and Permeabilization: Cross-link cells with formaldehyde as in the ChIP-

seq protocol. Permeabilize the cells to allow for MNase entry.

MNase Digestion: Treat the permeabilized cells with a range of MNase concentrations to

achieve varying degrees of digestion. The goal is to obtain a ladder of DNA fragments

corresponding to mononucleosomes, dinucleosomes, etc.

DNA Purification: Stop the digestion and purify the DNA fragments.

Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding

to mononucleosomal DNA (approximately 147 bp).

Library Preparation and Sequencing: Purify the DNA from the gel slice, prepare a

sequencing library, and perform paired-end high-throughput sequencing.

Data Analysis: Align the paired-end reads to the reference genome. The resulting map will

show the precise locations of positioned nucleosomes. Comparing MNase-seq data from

wild-type and FACT-depleted cells can reveal changes in nucleosome occupancy and

positioning.

In Vitro Transcription Assay with Reconstituted
Chromatin
This assay allows for the direct assessment of FACT's ability to facilitate transcription on a

chromatin template in a controlled environment.

Objective: To determine if FACT can stimulate transcription by RNA polymerase II on a

nucleosomal DNA template.

Methodology:
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Template Preparation: Use a DNA template containing a promoter (e.g., adenovirus major

late promoter) and a defined transcription unit.

Chromatin Reconstitution: Assemble nucleosomes onto the DNA template using purified core

histones and a histone chaperone (e.g., NAP1) or salt dialysis. The efficiency of

reconstitution should be monitored by native gel electrophoresis.

In Vitro Transcription Reaction: Set up transcription reactions containing the reconstituted

chromatin template, purified RNA polymerase II, general transcription factors (TFIIA, B, D, E,

F, H), and NTPs (including a radiolabeled NTP for detection).

Addition of FACT: To parallel reactions, add purified FACT complex.

Transcription and Analysis: Allow the transcription reactions to proceed for a defined time.

Stop the reactions and purify the RNA transcripts. Analyze the transcripts by denaturing

polyacrylamide gel electrophoresis and autoradiography.

Interpretation: An increase in the amount of full-length transcript in the presence of FACT

indicates its ability to facilitate transcription through the chromatin template.[11]

The FACT Complex in Disease and as a Therapeutic
Target
Given its fundamental role in transcription and chromatin dynamics, it is not surprising that the

FACT complex is implicated in various diseases, particularly cancer. Many cancer cells exhibit

high rates of transcription and proliferation, processes that are heavily reliant on FACT activity.

[12] Consequently, the expression of FACT subunits is often upregulated in tumors, and this

increased expression can correlate with poor prognosis.[12]

The dependency of cancer cells on high levels of FACT activity makes it an attractive target for

therapeutic intervention. Small molecule inhibitors that disrupt the function of the FACT

complex are currently under investigation as potential anti-cancer agents. These inhibitors can

lead to the accumulation of DNA damage and cell death, particularly in rapidly dividing cancer

cells.

Conclusion
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The FACT complex is a master regulator of chromatin architecture, playing an indispensable

role in transcription and other fundamental nuclear processes. Its ability to transiently remodel

nucleosomes allows the transcriptional machinery to access the genetic blueprint while

ensuring the faithful restoration of chromatin structure. A thorough understanding of the FACT

complex, its mechanisms of action, and its role in disease is crucial for advancing our

knowledge of gene regulation and for the development of novel therapeutic strategies targeting

chromatin dynamics. The experimental approaches detailed in this guide provide a robust

framework for the continued investigation of this fascinating and critically important protein

complex.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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